molecular formula C9H11Cl2NO B8135758 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride

3-(4-Chlorophenyl)azetidin-3-ol hydrochloride

Cat. No.: B8135758
M. Wt: 220.09 g/mol
InChI Key: VTDARHIXJYQLSV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-azetidinol hydrochloride is a chemical compound that features a four-membered azetidine ring substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-azetidinol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with an appropriate azetidine precursor. One common method includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be formed through the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions.

    Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzaldehyde as the starting material.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-3-azetidinol hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Large-scale synthesis of the azetidine precursor and subsequent cyclization.

    Purification: Purification steps such as recrystallization or chromatography to obtain the pure compound.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-azetidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azetidine ring.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or nucleophiles like sodium hydroxide or amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified azetidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3-azetidinol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of azetidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-azetidinol hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: It can bind to specific receptors in the body, influencing their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Modulation of Pathways: It can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-azetidinone: Similar structure but lacks the hydroxyl group.

    3-(4-Chlorophenyl)-3-azetidinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    3-(4-Chlorophenyl)-3-azetidineamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

3-(4-Chlorophenyl)-3-azetidinol hydrochloride is unique due to the presence of both the 4-chlorophenyl group and the hydroxyl group on the azetidine ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDARHIXJYQLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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